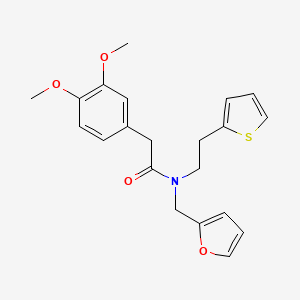

2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-24-19-8-7-16(13-20(19)25-2)14-21(23)22(15-17-5-3-11-26-17)10-9-18-6-4-12-27-18/h3-8,11-13H,9-10,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNMPRFVCWTIRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N(CCC2=CC=CS2)CC3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Acetamide Backbone: The initial step involves the acylation of 3,4-dimethoxyaniline with acetic anhydride to form 3,4-dimethoxyacetanilide.

Introduction of the Furan Moiety: The next step is the alkylation of the acetamide with furan-2-carbaldehyde under basic conditions to form the N-(furan-2-ylmethyl) derivative.

Addition of the Thiophene Group: Finally, the thiophene-2-ethyl group is introduced via a nucleophilic substitution reaction using thiophene-2-ethyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form quinones.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The furan and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Conversion to the corresponding amine.

Substitution: Halogenated or nitrated derivatives of the furan and thiophene rings.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds featuring similar structural motifs to 2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide exhibit significant antiviral properties. For instance, N-Heterocycles in this category have shown effectiveness against various viral strains, outperforming standard antiviral agents like ribavirin. In particular, compounds with furan and thiophene moieties have demonstrated a remarkable ability to inhibit the replication of viruses such as adenovirus and rotavirus, with reductions in viral load exceeding 70% in some cases .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. The presence of the dimethoxyphenyl group is known to enhance the interaction with biological targets involved in cancer cell proliferation. Preliminary studies indicate that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. The following table summarizes key features and their associated biological activities:

| Structural Feature | Biological Activity |

|---|---|

| 3,4-Dimethoxyphenyl group | Enhances interaction with cellular targets |

| Furan ring | Contributes to antiviral activity |

| Thiophene substitution | Potentially increases anticancer efficacy |

Antiviral Case Study

A study published in Molecules demonstrated that a series of compounds similar to this compound showed significant antiviral effects against rotavirus Wa strain and adenovirus type-7. The lead compound exhibited an EC50 value significantly lower than that of standard treatments, indicating superior potency .

Anticancer Case Study

In a recent investigation into novel anticancer agents, a derivative of the compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting effective cytotoxicity at low concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action

The biological activity of 2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide would depend on its interaction with molecular targets such as enzymes or receptors. The methoxy groups could enhance membrane permeability, while the furan and thiophene rings might interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally related acetamides, emphasizing substituent effects, synthesis, and bioactivity:

Table 1: Comparative Analysis of Acetamide Derivatives

Key Observations

Thiophene and furan substituents (e.g., ) enhance π-stacking interactions but may reduce metabolic stability compared to purely aliphatic chains .

Synthetic Efficiency :

- Amidation reactions (e.g., coupling homoveratric acid with amines in ) typically yield >75% efficiency, suggesting the target compound could be synthesized via similar protocols .

- highlights the utility of benzoyl chloride in high-yield (80%) amide formation, a strategy applicable to the target’s synthesis .

ACE2 inhibitors with 3,4-dimethoxyphenethyl groups () suggest the target’s possible utility in viral entry inhibition, though docking studies would be required .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a member of a class of organic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₉N₃O₃S

- IUPAC Name : this compound

This compound features a complex arrangement of functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Studies have demonstrated that derivatives containing similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with furan and thiophene moieties have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Neuroprotective Effects :

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways critical for cell survival and proliferation.

- Oxidative Stress Reduction : The antioxidant properties of the compound could play a role in mitigating oxidative damage in cells.

Research Findings and Case Studies

Recent studies have highlighted the efficacy of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.